17-Hydroxy-13,17-dimethyl-1,2,6,7,8,13,14,15,16,17-decahydrocyclopenta[A]phenanthren-3-one
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Overview
Description
Methyltrienolone, also known as metribolone, is a synthetic and orally active anabolic-androgenic steroid (AAS). It is a 17α-alkylated nandrolone (19-nortestosterone) derivative, which was never marketed for medical use but has been widely used in scientific research. Methyltrienolone is known for its high potency and strong binding affinity to the androgen receptor, making it one of the most powerful anabolic steroids ever synthesized .
Preparation Methods
Methyltrienolone is synthesized from trenbolone through a series of chemical reactions. The synthetic route involves the methylation of trenbolone at the 17α position. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction conditions must be carefully controlled to ensure the selective methylation of the desired position .
Chemical Reactions Analysis
Methyltrienolone undergoes various chemical reactions, including:
Oxidation: Methyltrienolone can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert methyltrienolone to its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Methyltrienolone can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
Methyltrienolone has been extensively used in scientific research due to its high binding affinity to the androgen receptor. It is commonly used as a ligand in androgen receptor binding assays and as a photoaffinity label for the androgen receptor.
Mechanism of Action
Methyltrienolone exerts its effects by binding to androgen receptors in various tissues, including muscle, fat, bone, and brain. This binding activates the androgen receptor, leading to a cascade of events that promote muscle growth, increase strength, and reduce body fat. Methyltrienolone also inhibits the enzyme 3β-hydroxysteroid dehydrogenase, which plays a role in steroid metabolism .
Comparison with Similar Compounds
Methyltrienolone is structurally similar to trenbolone, another potent anabolic steroid. methyltrienolone is more potent due to the addition of a methyl group at the 17α position, which enhances its binding affinity to the androgen receptor. Other similar compounds include nandrolone and methyltestosterone, but methyltrienolone is unique in its high potency and strong androgen receptor binding .
Properties
IUPAC Name |
17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCIJQPRIXGQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859560 |
Source
|
Record name | 17-Hydroxy-17-methylestra-4,9,11-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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